7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol is a complex synthetic compound that belongs to the class of tetrazole derivatives. Its structure is characterized by a unique arrangement of nitrogen and oxygen atoms within a tetracyclic framework. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol typically involves multi-step organic reactions that may include cyclization and functional group modifications.
The precise synthesis route can vary based on the desired purity and yield of the final product .
The molecular structure of 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol is intricate due to its multiple cyclic components and functional groups.
Property | Value |
---|---|
Molecular Formula | C10H11N5O2 |
Molecular Weight | 233.23 g/mol |
IUPAC Name | 7-amino-15-oxa... |
InChI Key | RZVADNQLAKDQSR-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O |
This structure indicates a high degree of molecular complexity which may influence its chemical reactivity and biological activity .
7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol can participate in various chemical reactions:
The choice of reagents and conditions will significantly affect the outcome of these reactions:
The mechanism of action for 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol involves its interaction with biological targets at the molecular level:
This interaction potentially disrupts normal cellular functions which could be leveraged for therapeutic applications such as antiviral or anticancer treatments .
The physical properties of 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in scientific research .
7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol has several scientific uses:
This compound's unique structure and properties make it a valuable tool in both research and potential therapeutic applications across various scientific disciplines .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2